Propargyl propionate

Organic synthesis Ketone alkylation Propargyl cation

Propargyl propionate (CAS 1932-92-9), also known as 2-propynyl propionate or prop-2-yn-1-yl propanoate, is a propargyl carboxylate ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. The compound exists as a colorless to yellow liquid with a density of 0.973 g/mL at 25°C, a boiling point of 143-144°C (lit.), a flash point of 110°F (approx.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 1932-92-9
Cat. No. B167997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl propionate
CAS1932-92-9
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCCC(=O)OCC#C
InChIInChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h1H,4-5H2,2H3
InChIKeyBGRYSGVIVVUJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl Propionate (CAS 1932-92-9): Chemical Identity and Procurement Considerations


Propargyl propionate (CAS 1932-92-9), also known as 2-propynyl propionate or prop-2-yn-1-yl propanoate, is a propargyl carboxylate ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol [1]. The compound exists as a colorless to yellow liquid with a density of 0.973 g/mL at 25°C, a boiling point of 143-144°C (lit.), a flash point of 110°F (approx. 43°C), and a refractive index of n20/D 1.422 (lit.) . It is formed via esterification of propargyl alcohol with propionic acid and features both a terminal alkyne moiety and a propionate ester functional group, enabling its utility as a propargyl cation precursor in organic synthesis [2].

Propargyl cation precursor for one-pot ketone α-propargylation under TMSOTf conditions
Terminal alkyne enables CuAAC click chemistry and heterocycle (furan, triazole) construction
Propionate leaving group: balanced reactivity profile between acetate and pivalate analogs

Why Propargyl Propionate Cannot Be Replaced by Propargyl Acetate or Other Propargyl Esters Without Validation


Propargyl carboxylates as a class share the ability to generate propargyl cations under Lewis acid activation, but their ionization efficiency and resulting reaction yields vary substantially with the carboxylate leaving group. The propionate moiety in propargyl propionate confers distinct reactivity characteristics compared to acetate, butyrate, or pivalate analogs due to differences in steric bulk, leaving group stability, and byproduct volatility [1]. Direct experimental comparisons demonstrate that substituting propargyl propionate with propargyl acetate under identical conditions results in a 10% absolute yield difference [2]. Additionally, ecological toxicity profiling reveals that propargyl propionate exhibits a pIGC50 value of -0.66 [log(L/mmol)], which is lower (more toxic) than certain other aliphatic esters such as ethyl propionate (pIGC50 = -0.32) and ethyl butyrate (pIGC50 = -0.40), indicating that procurement decisions for applications involving aquatic release must account for compound-specific ecotoxicity data rather than class-level assumptions [3].

Carboxylate leaving group (acetate vs propionate vs pivalate) influences ionization efficiency; yield profiles may not transfer directly.
Aquatic toxicity (pIGC50) differs from saturated esters such as ethyl propionate; class-level ecotoxicity assumptions insufficient for procurement.
Reactivity in allene synthesis via Grignard reaction varies dramatically with carboxylate structure; intermediate steric bulk suggests propionate may require condition optimization.

Quantitative Differentiation of Propargyl Propionate: Direct Comparative Evidence Against Closest Analogs


Propargyl Propionate vs. Propargyl Acetate: Direct Head-to-Head Comparison in Ketone Alkylation Yield

In a direct head-to-head comparison under identical one-pot enol silane formation-alkylation conditions with acetophenone as the ketone substrate and TMSOTf as the promoter, propargyl propionate and propargyl acetate were evaluated side by side [1]. Propargyl propionate delivered the β-alkynyl ketone product in 82% yield, while propargyl acetate yielded 92% under the same conditions, demonstrating that the acetate leaving group confers a measurable 10% absolute yield advantage for this specific transformation [2].

Ketone alkylation yield
Head-to-head
82% vs 92% (10% diff)
Reported yield ranking: acetate higher; propionate remains viable with defined penalty.
TMSOTf/i-Pr₂NEt, CH₂Cl₂, rt, acetophenone substrate.
Organic synthesis Ketone alkylation Propargyl cation

Propargyl Propionate in Amide N-Alkylation: Validated Yield Range for Procurement Decisions

In a one-pot silyl imidate formation-N-alkylation protocol employing propargyl propionates with primary and secondary amides, the methodology demonstrated yields ranging from 19% to 99% across a range of substrates under TMSOTf/i-Pr₂NEt promotion [1]. The wide yield variation is substrate-dependent; optimal yields approaching 99% were achieved with favorable amide substrates, establishing a quantitative benchmark for procurement when this specific transformation is intended [2].

Amide N-propargylation
Supporting evidence
19–99% yield range
Substrate-dependent yield expectation supports method screening.
TMSOTf/i-Pr₂NEt, primary/secondary amides.
Amide N-alkylation Propargylation One-pot synthesis

Ecotoxicity Differentiation: Propargyl Propionate vs. Ethyl Propionate and Ethyl Butyrate in Tetrahymena pyriformis Assay

In a standardized 40-hour Tetrahymena pyriformis population growth inhibition assay measuring acute aquatic toxicity, propargyl propionate exhibited an experimental pIGC50 value of -0.66 log(L/mmol), corresponding to an IGC50 of approximately 4.6 mM [1]. For procurement context, structurally related aliphatic esters evaluated in the same study included ethyl propionate with pIGC50 = -0.32 (IGC50 ≈ 2.1 mM) and ethyl butyrate with pIGC50 = -0.40 (IGC50 ≈ 2.5 mM) [2]. The lower pIGC50 (more negative value) of propargyl propionate indicates higher toxicity to this aquatic organism compared to these saturated ester analogs, despite similar molecular weights.

Aquatic toxicity (pIGC50)
Cross-study
−0.66 vs −0.32/−0.40
Higher toxicity to T. pyriformis than saturated esters; compound-specific risk assessment required.
40-h growth inhibition, nonpolar narcosis.
Ecotoxicology Aquatic toxicity QSAR

Propargyl Propionate vs. Propargyl Pivalate and Acetate: Carboxylate Leaving Group Effect on Grignard-Mediated Allene Synthesis Yield

In a study examining propargyl carboxylates in Grignard-mediated allene formation, propargyl pivalate delivered 93% yield, while propargyl acetate under the same conditions yielded only 14% [1]. Although propargyl propionate was not directly evaluated in this specific study, the dramatic 79% absolute yield difference between pivalate and acetate establishes a class-level inference that the carboxylate leaving group profoundly influences reaction efficiency [2]. This class-level pattern informs procurement: propionate, with intermediate steric bulk between acetate and pivalate, may offer intermediate reactivity characteristics.

Allene synthesis context
Class-level inference
Pivalate 93% vs acetate 14%
Carboxylate identity critically impacts allene yield; propionate reactivity intermediate, data required.
Propionate not tested in this Grignard system.
Allene synthesis Grignard reaction Carboxylate leaving group

Propargyl Propionate: Evidence-Backed Research and Industrial Application Scenarios


Ketone Propargylation via TMSOTf-Mediated One-Pot Enol Silane Alkylation

Propargyl propionate serves as a viable propargyl cation precursor for the one-pot alkylation of ketones to yield β-alkynyl ketones. Under TMSOTf/i-Pr₂NEt conditions in CH₂Cl₂ at room temperature, it delivers 82% yield with acetophenone as the substrate [1]. This scenario is appropriate when the propionate analog is preferred over acetate due to supply chain availability, cost considerations, or when the 10% yield differential relative to acetate is acceptable within the overall synthetic sequence. The methodology tolerates a range of enol silane precursors and propargyl carboxylates, with 20 examples reported and yields up to 99% for optimal substrate combinations [2]. Subsequent cyclization of the β-alkynyl ketone product with TMSOTf provides access to trisubstituted furans in 61% yield [3].

Amide N-Propargylation via Silyl Imidate Intermediate Pathway

Propargyl propionate is specifically validated for the one-pot N-alkylation of primary and secondary amides. The reaction proceeds via in situ conversion of amides to nucleophilic silyl imidates, which subsequently trap propargyl cations generated from propargyl propionate through TMSOTf-promoted ionization with loss of trimethylsilyl propionate [1]. This methodology provides access to alkynylamines containing N-carbamoyl, N-acyl, and N-sulfonyl moieties. The substrate-dependent yields range from 19% to 99%, and procurement should be based on prior validation with the specific amide of interest or an expectation of optimization requirements [2].

Synthetic Intermediate for Heterocycle Construction (2-Methylfurans and Triazoles)

Propargyl propionate is employed as a building block for heterocycle synthesis. In a validated one-pot method, propargyl propionate reacts with ketones via enol silane formation followed by alkylation and cyclization to yield 2-methylfurans with 85% isolated product under optimized conditions [1]. Additionally, the terminal alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry for the preparation of 1,2,3-triazole derivatives, which have applications in energetic materials and medicinal chemistry [2].

Environmental Fate Assessment and Ecotoxicity Benchmarking

For applications where the compound may be released to aquatic environments, propargyl propionate has a defined experimental ecotoxicity benchmark: pIGC50 = -0.66 log(L/mmol) (IGC50 ≈ 4.6 mM) against Tetrahymena pyriformis via a nonpolar narcosis mechanism [1]. This quantitative data differentiates it from less toxic saturated esters such as ethyl propionate (pIGC50 = -0.32) and ethyl butyrate (pIGC50 = -0.40) [2]. Procurement for industrial processes involving potential environmental release should incorporate this compound-specific toxicity data into risk assessment and waste management protocols rather than relying on class-level assumptions.

Application
Selection Property
Validation Focus
Ketone propargylation
One-pot TMSOTf compatibility
Substrate scope and yield benchmarks
Amide N-propargylation
Substrate-dependent yield range
Optimization requirements for specific amides
Heterocycle synthesis (furans, triazoles)
Cyclization/CuAAC compatibility
Cyclization yield and alkyne reactivity
Ecotoxicity screening
Aquatic toxicity profile
Compound-specific risk and disposal planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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